molecular formula C21H19NO5 B3980164 [2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

Cat. No.: B3980164
M. Wt: 365.4 g/mol
InChI Key: MIYONXGBJVBBRD-UHFFFAOYSA-N
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Description

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate typically involves multi-step organic reactions. One common method includes the reaction of 2,5-dimethylbenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the ester group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of [2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO5/c1-12-8-9-13(2)17(10-12)18(23)11-27-21(26)14(3)22-19(24)15-6-4-5-7-16(15)20(22)25/h4-10,14H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYONXGBJVBBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)COC(=O)C(C)N2C(=O)C3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
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[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
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[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
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[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
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[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate
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[2-(2,5-Dimethylphenyl)-2-oxoethyl] 2-(1,3-dioxoisoindol-2-yl)propanoate

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